molecular formula C11H15ClF3N3 B1445591 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride CAS No. 1361116-99-5

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

カタログ番号: B1445591
CAS番号: 1361116-99-5
分子量: 281.7 g/mol
InChIキー: ROYILWZHVZENPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is a pyrimidine derivative characterized by three distinct substituents:

  • Methyl group at position 2: Enhances steric bulk and may influence metabolic stability.
  • Trifluoromethyl group at position 6: Increases lipophilicity and metabolic resistance due to fluorine’s electron-withdrawing properties .

The hydrochloride salt form enhances aqueous solubility, making the compound suitable for pharmacological applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Piperidine Group: The piperidine group is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine ring.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using a trifluoromethylating agent under specific reaction conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

化学反応の分析

Nucleophilic Substitution Reactions

The electron-deficient pyrimidine ring undergoes nucleophilic substitution at positions activated by electron-withdrawing groups. The trifluoromethyl group at C6 enhances electrophilicity at C4 and C2 positions.

Key reactions:

  • Amination: Reacts with primary/secondary amines (e.g., benzylamine) in DMF at 80–100°C with K₂CO₃ as a base, yielding substituted aminopyrimidines.

  • Alkoxylation: Treatment with alcohols (e.g., methanol, ethanol) under basic conditions (NaH, THF) produces alkoxy derivatives.

Table 1: Representative Nucleophilic Substitution Conditions

NucleophileSolventBaseTemperatureYield (%)Product Structure
NH₂CH₂PhDMFK₂CO₃80°C, 12 h78C4-aminated pyrimidine
NaOCH₃THFNaH0°C to RT65C2-methoxy derivative

Oxidation

  • Methyl group oxidation: The C2-methyl group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄ or CrO₃ in acetic acid, forming 2-carboxy-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine.

  • Piperidine ring oxidation: Controlled oxidation with mCPBA (meta-chloroperbenzoic acid) generates N-oxide derivatives, altering pharmacological properties.

Reduction

  • Pyrimidine ring reduction: Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the pyrimidine ring to a dihydropyrimidine, enhancing conformational flexibility.

  • Trifluoromethyl stability: The CF₃ group remains intact under standard reduction conditions (e.g., LiAlH₄).

Coupling Reactions

The piperidine nitrogen and pyrimidine C4/C2 positions participate in cross-coupling reactions:

Table 2: Catalytic Coupling Protocols

Reaction TypeCatalyst SystemSubstrateConditionsApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids90°C, DMF/H₂OBiarylpyrimidine hybrids
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides110°C, tolueneN-arylpiperidine derivatives

Acid-Base Reactivity

  • Deprotonation: The piperidine NH (pKa ~10.5) deprotonates with strong bases (e.g., LDA), enabling alkylation or acylation at nitrogen.

  • Salt formation: Reacts with HCl, HBr, or organic acids (e.g., trifluoroacetic acid) to form stable salts, improving solubility for biological assays.

Photochemical Reactions

UV irradiation (254 nm) in acetonitrile induces C–F bond cleavage in the CF₃ group, generating difluoromethyl radicals detectable via EPR spectroscopy .

Key Mechanistic Insights:

  • Electronic effects: The CF₃ group withdraws electron density via inductive effects, directing electrophilic attacks to C4 and C2.

  • Steric hindrance: The piperidine moiety at C4 restricts substitution at adjacent positions, favoring regioselectivity in coupling reactions .

This reactivity profile enables modular derivatization for drug discovery, particularly in kinase inhibitor and GPCR-targeted therapies .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various conditions. Its structure suggests it may interact with biological targets relevant to several diseases.

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on cancer cell lines. For example, research has shown that similar pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in malignant cells .
  • Neurological Disorders : The piperidine moiety is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been explored for their efficacy in treating conditions such as depression and anxiety disorders through serotonin receptor modulation .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups often display enhanced antimicrobial activity. This specific compound's potential as an antimicrobial agent could be significant, especially against resistant strains of bacteria .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of pyrimidine, including compounds similar to 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, exhibited significant anti-proliferative effects against various cancer cell lines, including breast and colon cancers. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

Case Study 2: Neuropharmacological Effects

In a controlled trial, researchers evaluated the impact of piperidine derivatives on anxiety-like behaviors in animal models. The results suggested that these compounds could reduce anxiety levels by enhancing GABAergic transmission, which is crucial for maintaining neural stability .

Comparative Data Table

Application AreaCompound TypeMechanism of ActionReference
AnticancerPyrimidine DerivativeInduction of apoptosis; kinase inhibition
Neurological DisordersPiperidine-based CompoundModulation of neurotransmitter systems
AntimicrobialTrifluoromethyl-containing CompoundDisruption of bacterial cell wall synthesis

作用機序

The mechanism of action of 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparative Analysis with Structurally Similar Pyrimidine Derivatives

Substituent Effects and Structural Variations

The table below highlights key structural differences between the target compound and analogous pyrimidines:

Compound Name Position 2 Position 4 Position 6 Synthesis Key Steps Key Properties
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride Methyl Piperidin-3-yl Trifluoromethyl Nucleophilic substitution of Cl with piperidine High solubility (HCl salt), basic nitrogen for target interactions
4-Chloro-6-(trifluoromethyl)pyrimidine - Chloro Trifluoromethyl Cyclization of ethyl trifluoroacetoacetate and chlorination Reactive chloro group for further derivatization
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one - Oxo (ketone) Trifluoromethyl Chlorination with POCl₃ under reflux Electron-withdrawing ketone alters ring reactivity

Key Observations :

  • The piperidin-3-yl group in the target compound replaces the chloro or ketone substituents in analogs, introducing a basic nitrogen that facilitates salt formation and pharmacokinetic optimization.

Critical Differences :

  • The target compound’s synthesis emphasizes functional group compatibility (e.g., amine nucleophiles), while chlorinated analogs rely on electrophilic reagents like POCl₃.

Stability and Reactivity

  • The trifluoromethyl group stabilizes the pyrimidine ring against oxidative degradation.
  • The piperidin-3-yl group may increase susceptibility to enzymatic deamination compared to chloro or ketone substituents, necessitating formulation as a hydrochloride salt for stability .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s structural features align with CNS drug candidates, warranting further investigation into receptor binding (e.g., serotonin or dopamine receptors).
  • Synthetic Scalability : The reliance on intermediates like 4-chloro-6-(trifluoromethyl)pyrimidine suggests scalable production, though piperidine introduction may require optimization for industrial use .

生物活性

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride (CAS Number: 1361116-99-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₁₁H₁₅ClF₃N₃
  • Molecular Weight : 281.71 g/mol
  • CAS Number : 1361116-99-5

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a potential therapeutic agent. The following sections detail its mechanisms of action, target interactions, and observed effects in various studies.

The compound is believed to exert its effects through modulation of specific biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cellular signaling and metabolism. For instance, compounds with similar structural motifs have been shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), a target involved in various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug-like properties. The piperidine ring contributes to the binding affinity and selectivity for biological targets. Variations in the piperidine substituents have been shown to significantly affect the potency and selectivity of related compounds .

In Vitro Studies

  • GSK-3β Inhibition : A study demonstrated that derivatives of pyrimidine compounds, including those with piperidine substitutions, exhibited potent GSK-3β inhibition with IC50 values ranging from 360 nM to 480 nM. These findings highlight the potential of such compounds in treating conditions like Alzheimer's disease and cancer .
  • Metabolic Stability : Research indicates that modifications to the molecular structure can lead to improved metabolic profiles. For instance, introducing polar functionalities has been shown to enhance solubility while maintaining biological activity .

In Vivo Studies

  • Neuroprotective Effects : Animal models have indicated that certain analogs can provide neuroprotection, potentially mitigating damage in neurodegenerative conditions. The efficacy was linked to their ability to modulate kinase activity related to neuronal survival pathways .
  • Antiparasitic Activity : Compounds with similar frameworks have been evaluated for their efficacy against malaria parasites. Modifications enhancing solubility and metabolic stability were found to correlate with improved antiparasitic activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
GSK-3β InhibitionIC50 = 360 - 480 nM
NeuroprotectionSignificant protective effects
Antiparasitic ActivityEnhanced efficacy against malaria

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride in a laboratory setting?

  • Methodological Answer : A typical synthesis involves refluxing equimolar amounts of precursors (e.g., substituted pyrimidine and piperidine derivatives) in a solvent like ethylene dichloride, with triethylamine as a catalyst. Post-reaction, the mixture is cooled, washed with water, and the organic layer is dried using sodium sulfate . For intermediates, purification via column chromatography or recrystallization is recommended. Safety protocols (e.g., glovebox use for toxic intermediates) and waste segregation must be followed .

Q. Which spectroscopic techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine and pyrimidine moieties.
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., C11H15F3N4·HCl, ~296.7 g/mol).
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for research-grade material) .

Q. What safety precautions are critical when handling this compound during experimental procedures?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Management : Segregate halogenated waste (e.g., trifluoromethyl byproducts) and dispose via certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution at the pyrimidine ring.
  • Catalyst Screening : Test alternatives to triethylamine (e.g., DMAP) to accelerate piperidine coupling .
  • Temperature Control : Monitor reflux conditions to minimize side reactions (e.g., trifluoromethyl group hydrolysis) .

Q. What strategies are effective in resolving contradictory biological activity data reported for this compound across different studies?

  • Methodological Answer :

  • Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor-binding studies) to reduce variability.
  • Impurity Profiling : Characterize byproducts (e.g., dehalogenated derivatives) via LC-MS to rule out interference .
  • Surface Reactivity Analysis : Study adsorption behavior on glassware/polymers to identify experimental artifacts .

Q. How does the presence of the trifluoromethyl group influence the compound's reactivity and interaction with biological targets?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -CF3 group increases pyrimidine ring electrophilicity, enhancing binding to nucleophilic residues (e.g., cysteine in enzymes) .
  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, improving pharmacokinetic profiles in preclinical models .

Q. What advanced purification techniques are necessary when isolating this compound from complex reaction mixtures?

  • Methodological Answer :

  • Preparative HPLC : For high-resolution separation of regioisomers.
  • Ion-Exchange Chromatography : To isolate the hydrochloride salt form from neutral impurities .

特性

IUPAC Name

2-methyl-4-piperidin-3-yl-6-(trifluoromethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-3-2-4-15-6-8)5-10(17-7)11(12,13)14;/h5,8,15H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYILWZHVZENPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
2-Methyl-4-(piperidin-3-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。